molecular formula C14H19NO4 B1469594 Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate CAS No. 2203843-01-8

Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate

Cat. No.: B1469594
CAS No.: 2203843-01-8
M. Wt: 265.3 g/mol
InChI Key: PIMJZKLYWZFFSR-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate is a piperidine derivative characterized by a central six-membered piperidine ring substituted at the 4-position with a methyl ester group and a 2-methoxyphenoxy moiety.

Properties

IUPAC Name

methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-11-5-3-4-6-12(11)19-14(13(16)18-2)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMJZKLYWZFFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2(CCNCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Piperidin-4-ylmethanol or 4-hydroxymethylpiperidine is a common starting material for the piperidine core with a hydroxymethyl substituent at the 4-position.
  • The 2-methoxyphenol (2-methoxyphenol or o-methoxyphenol) acts as the nucleophile to introduce the phenoxy group.
  • Protection of the piperidine nitrogen is often achieved via Boc (tert-butoxycarbonyl) protection to improve selectivity and yield.

Stepwise Synthetic Route

One documented synthetic route (adapted from related piperidine derivatives synthesis) involves the following steps:

  • Protection of 4-hydroxymethylpiperidine : The nitrogen of 4-hydroxymethylpiperidine is protected using Boc anhydride under basic conditions to yield Boc-protected 4-hydroxymethylpiperidine.

  • Activation of the Hydroxyl Group : The hydroxyl group at the 4-position is converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base.

  • Nucleophilic Substitution with 2-Methoxyphenol : The activated intermediate undergoes nucleophilic substitution with 2-methoxyphenol in the presence of a base like cesium carbonate, forming the 4-(2-methoxyphenoxy)methylpiperidine derivative.

  • Deprotection of Boc Group : The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

  • Esterification or Carboxylation : The carboxylate group at the 4-position is introduced or maintained as a methyl ester, either by direct esterification or by using appropriate carboxylate-containing starting materials.

Alternative Methods

  • Mitsunobu Reaction : This method can be employed to couple the phenol with the piperidine hydroxyl group. It involves the use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to facilitate ether bond formation under mild conditions.

  • Reductive Amination : In some synthetic schemes, reductive amination is used to introduce substituents on the piperidine nitrogen after the phenoxy substitution.

Representative Synthetic Scheme

Step Reagents/Conditions Transformation Yield (%) Notes
1 Boc2O, base (e.g., triethylamine) Protection of piperidine nitrogen 85-90 Protects amine to avoid side reactions
2 Tosyl chloride or mesyl chloride, base Hydroxyl activation to tosylate/mesylate 80-88 Converts OH to good leaving group
3 2-Methoxyphenol, Cs2CO3, solvent (DMF) Nucleophilic substitution forming ether 70-80 Key step introducing phenoxy group
4 TFA or HCl in dioxane Boc deprotection 90-95 Removes protecting group cleanly
5 Methylation reagents or starting ester Esterification or retention of methyl ester 75-85 Final compound formation

Note: Yields are approximate and depend on reaction scale and conditions.

Research Findings and Optimization

  • Optimization of Nucleophilic Substitution : Using cesium carbonate as a base in polar aprotic solvents like DMF or DMSO improves the substitution efficiency of 2-methoxyphenol on the activated piperidine intermediate.

  • Protection Strategies : Boc protection is preferred due to its stability under substitution conditions and ease of removal under mild acidic conditions.

  • Mitsunobu Reaction Efficiency : When the Mitsunobu reaction is employed, it allows for milder conditions and often higher regioselectivity, minimizing side reactions.

  • Purification Techniques : The final product is typically purified by column chromatography or recrystallization to achieve high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Nucleophilic Substitution Boc-protected piperidine tosylate + 2-methoxyphenol + Cs2CO3 High yield, straightforward Requires careful control of conditions
Mitsunobu Reaction Piperidine alcohol + 2-methoxyphenol + DIAD + PPh3 Mild conditions, high selectivity Uses hazardous reagents, byproduct removal needed
Reductive Amination Piperidine amine + aldehyde + NaBH(OAc)3 Versatile for N-substitution Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets, making it valuable in drug development.

  • Example : Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes or receptors, influencing pathways relevant to diseases such as cancer and autoimmune disorders .

Biological Studies

The compound is utilized in biological studies to explore enzyme inhibition and receptor binding mechanisms. Its ability to modulate receptor activity can provide insights into therapeutic targets.

  • Case Study : A study demonstrated that modifications to the methoxy group could enhance binding affinity to certain receptors, leading to improved pharmacological profiles .

Organic Synthesis

Due to its unique structure, this compound is employed as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Reactions :
    • Oxidation : Can yield ketones or aldehydes using agents like potassium permanganate.
    • Reduction : The ester group can be transformed into alcohols using lithium aluminum hydride.
    • Substitution : The methoxy group can be replaced with other functional groups under suitable conditions.

Mechanism of Action

The mechanism by which Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperidine ring and methoxyphenoxy group allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s structure is defined by:

  • Piperidine core : A saturated six-membered nitrogen-containing ring.
  • 4-Carboxylate ester : A methyl ester at the 4-position.

Comparisons with analogs focus on variations in these regions (Table 1).

Table 1: Structural Comparison of Piperidine-4-carboxylate Derivatives
Compound Name Substituents at 4-Position Additional Modifications Molecular Formula Molecular Weight (g/mol) Key References
Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate 2-Methoxyphenoxy, methyl ester None C₁₄H₁₇NO₅ 279.29 N/A*
Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) Phenylpropionamido, methyl ester 1-(2-Phenylethyl) group on piperidine C₂₄H₃₀N₂O₃ 394.51
Norcarfentanil (Methyl 4-(phenylpropionamido)piperidine-4-carboxylate HCl) Phenylpropionamido, methyl ester Hydrochloride salt C₁₆H₂₁N₂O₃·HCl 332.81
Methyl 4-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}-1-(2-methoxyethyl)piperidine-4-carboxylate Piperazinyl-sulfonyl, bromophenyl, 2-methoxyethyl Sulfonyl bridge, bromine substitution C₂₀H₃₀BrN₃O₅S 504.45
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate 2-Fluorophenyl, ethyl ester Fluorine substitution C₁₄H₁₈FNO₂ 251.30

Note: Direct references to the target compound are absent in the provided evidence; structural analogs are used for inference.

Pharmacological and Toxicological Comparisons

Opioid Activity
  • Carfentanil : A potent synthetic opioid (≈10,000× more potent than morphine) due to its 1-(2-phenylethyl) group and phenylpropionamido substitution, which enhance µ-opioid receptor affinity .
  • Norcarfentanil: Lacks the 2-phenylethyl group, reducing potency compared to carfentanil .
Metabolic Stability
  • Carfentanil Metabolites : Undergo hepatic N-dealkylation and ester hydrolysis, producing inactive metabolites .
  • Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate : Fluorine substitution may slow metabolism by cytochrome P450 enzymes, increasing half-life .
  • Target Compound : The methoxy group could enhance metabolic stability via steric hindrance or reduced oxidative susceptibility.
Toxicity Profiles
  • Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate : Classified as acutely toxic (oral LD₅₀ Category 4) and irritating to skin/eyes .
  • Carfentanil : Extreme toxicity (lethal dose ≈2 mg in humans) due to high receptor affinity .
  • Target Compound : Expected to exhibit lower acute toxicity than carfentanil but may share irritant properties common to piperidine esters.

Research Implications and Challenges

Limitations

  • Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence.
  • Safety Concerns : Piperidine derivatives often require stringent handling due to toxicity risks .

Biological Activity

Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of 4-piperidone with 2-methoxyphenol under acidic conditions, often utilizing dichloromethane or ethanol as solvents. The final product is obtained through esterification with methanol. This compound is characterized by its piperidine ring, which is crucial for its biological activity.

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets, including receptors and enzymes. The structural components of the compound allow it to modulate various biochemical pathways, influencing physiological responses.

Target Interactions

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those associated with endocannabinoid signaling, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .
  • Receptor Binding : The piperidine structure facilitates binding to various receptors, potentially altering neurotransmitter levels and affecting behavior .

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits significant pharmacological activities:

  • Anti-inflammatory Effects : Inhibition of phosphodiesterase (PDE) enzymes has been linked to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : By modulating endocannabinoid levels in the brain, this compound may provide neuroprotective benefits, as evidenced by behavioral studies in animal models .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
Enzyme InhibitionMAGL and FAAH inhibition ,
Anti-inflammatoryPDE inhibition
NeuroprotectionModulation of endocannabinoids ,

Table 2: Structure-Activity Relationship (SAR)

Compound VariantIC50 (nM)SelectivityReference
Methyl 4-(2-methoxy...)200>40-fold MAGL over FAAH
Analog A28>2000-fold PDE4 over others
Analog B700Selective for specific targets

Case Studies

  • Endocannabinoid Modulation in Mice : A study demonstrated that administration of this compound significantly increased brain endocannabinoid levels, leading to observable behavioral changes in mice. This suggests a potential utility in treating anxiety or depression-related disorders .
  • PDE Inhibition : In vitro assays revealed that certain derivatives of this compound exhibited submicromolar IC50 values against PDE4, indicating strong potential as anti-inflammatory agents. The selectivity profile suggests minimal off-target effects, making it a promising candidate for further development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate
Reactant of Route 2
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Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate

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